Noratherosperminine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Noratherosperminine can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the use of specific reagents and catalysts to facilitate the formation of the desired alkaloid structure . The exact synthetic pathway can be complex and may require multiple steps, including protection and deprotection of functional groups, as well as purification processes to isolate the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stem bark of Cryptocarya nigra. The extraction process may utilize solvents such as dichloromethane and methanol to obtain crude extracts, which are then subjected to further purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Noratherosperminine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Noratherosperminine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.
Industry: Utilized in the development of bioactive compounds for pharmaceutical applications.
Mechanism of Action
Noratherosperminine is structurally related to other alkaloids such as atherosperminine and 2-hydroxyathersperminine . These compounds share similar biological activities but may differ in their potency and specific applications. For example, atherosperminine has been shown to possess strong antioxidant activity, while 2-hydroxyathersperminine exhibits potent antiplasmodial activity . The uniqueness of this compound lies in its specific combination of antimicrobial and cytotoxic properties, making it a valuable compound for further research and development .
Comparison with Similar Compounds
- Atherosperminine
- 2-Hydroxyathersperminine
- (+)-N-Methylisococlaurine
Properties
IUPAC Name |
2-(3,4-dimethoxyphenanthren-1-yl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-11-10-14-12-17(21-2)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,20H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMNMGRFCCRFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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